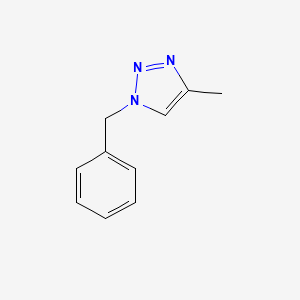

1-Benzyl-4-methyl-1H-1,2,3-triazole

Übersicht

Beschreibung

1-Benzyl-4-methyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family, a class of compounds known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science. The 1,2,3-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized to yield a variety of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of 1-benzyl-4-methyl-1H-1,2,3-triazole derivatives typically involves the use of "click chemistry," a term that describes a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds. For instance, the green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrates an environmentally friendly approach to synthesizing triazole derivatives, which can be further functionalized to obtain the desired 1-benzyl-4-methyl variant . Additionally, the synthesis of related compounds, such as 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles, involves reactions with ruthenium complexes, indicating the versatility of triazole synthesis methods .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene reveals a molecule with a symmetry center located at the center of the phenyl ring, with a significant dihedral angle between the planes of the triazole and phenyl rings . This structural information is crucial for understanding the reactivity and interaction of triazole derivatives with other molecules.

Chemical Reactions Analysis

1-Benzyl-4-methyl-1H-1,2,3-triazole derivatives can participate in various chemical reactions due to the reactive nature of the triazole ring. For instance, the triazole ring can act as a ligand in coordination complexes, as seen in the synthesis of ruthenium complexes with triazole derivatives . These complexes can catalyze oxidation and transfer hydrogenation reactions, demonstrating the potential of triazole derivatives in catalysis. Moreover, triazole derivatives can undergo reactions such as diazotization, as shown in the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-4-methyl-1H-1,2,3-triazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. The crystal and molecular structures of two triazole derivatives provide insights into the electron density distribution within the triazole ring and the supramolecular interactions that occur in the solid state, which can influence the compound's physical properties . Additionally, the antimicrobial activity of a series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives highlights the chemical properties and potential applications of these compounds in the field of medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities .

- Methods of Application : This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results : Moderate to excellent activity was observed from majority of the compounds against the tested strains. Notably, compound 7o (MIC=0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

Carbonic Anhydrase-II Inhibitors

- Scientific Field : Organic Chemistry

- Summary of Application : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity .

- Methods of Application : The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

- Results : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Agrochemicals

- Scientific Field : Agricultural Chemistry

- Summary of Application : The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals .

- Methods of Application : The specific methods of application in agrochemicals can vary widely depending on the specific compound and its intended use .

- Results : The results can also vary widely, but in general, these compounds have been found to be effective in various agricultural applications .

Photostabilizers

- Scientific Field : Material Science

- Summary of Application : 1,2,3-triazoles are used as photostabilizers .

- Methods of Application : As photostabilizers, these compounds can be used in various materials to prevent degradation due to exposure to light .

- Results : The use of these compounds as photostabilizers can significantly increase the lifespan and stability of various materials .

Dyes

Agrochemicals

- Scientific Field : Agricultural Chemistry

- Summary of Application : The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals .

- Methods of Application : The specific methods of application in agrochemicals can vary widely depending on the specific compound and its intended use .

- Results : The results can also vary widely, but in general, these compounds have been found to be effective in various agricultural applications .

Photostabilizers

- Scientific Field : Material Science

- Summary of Application : 1,2,3-triazoles are used as photostabilizers .

- Methods of Application : As photostabilizers, these compounds can be used in various materials to prevent degradation due to exposure to light .

- Results : The use of these compounds as photostabilizers can significantly increase the lifespan and stability of various materials .

Dyes

- Scientific Field : Textile and Color Chemistry

- Summary of Application : 1,2,3-triazoles are used in the synthesis of dyes .

- Methods of Application : These compounds can be used in the synthesis of various dyes, contributing to the color and stability of the dye .

- Results : The use of these compounds in dyes can result in vibrant, stable colors .

Anticorrosives

- Scientific Field : Material Science

- Summary of Application : 1,2,3-triazoles are used as anticorrosives .

- Methods of Application : These compounds can be used in various materials to prevent corrosion, particularly in copper alloys .

- Results : The use of these compounds as anticorrosives can significantly increase the lifespan and stability of various materials .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-4-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXAJAYFLQNQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538702 | |

| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methyl-1H-1,2,3-triazole | |

CAS RN |

91258-00-3 | |

| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

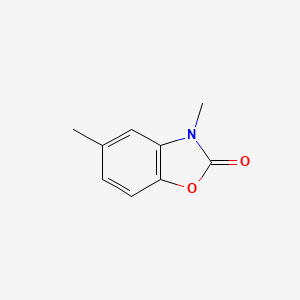

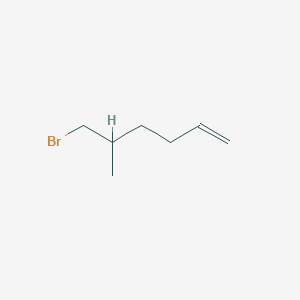

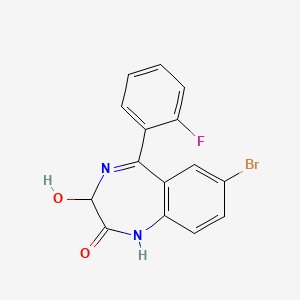

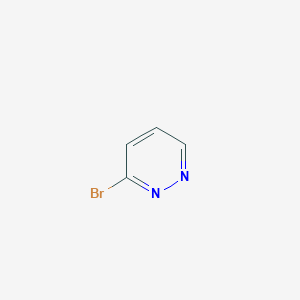

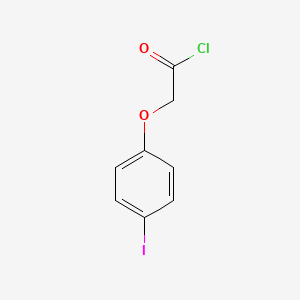

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

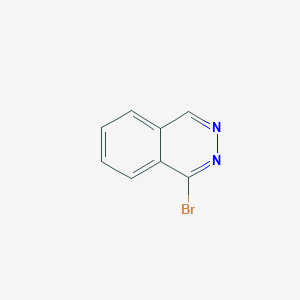

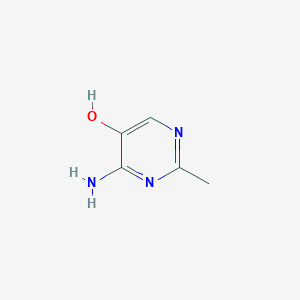

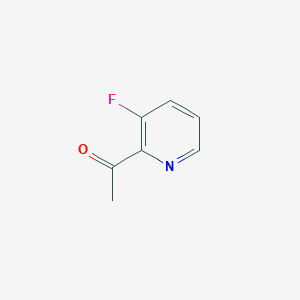

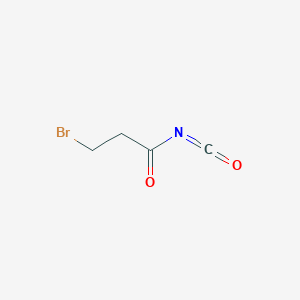

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.